DUSP3 Inhibitory Potency and Selectivity Window vs. MLS-0437605 (4-Methoxyphenyl Analog)
MLS-0437605 (4-methoxyphenyl analog) is a validated DUSP3 inhibitor with IC₅₀ = 3.7 μM and selectivity ratios of 7-fold over USP22 and >4-fold over HePTP, TCPTP, PTP1B, CD45, LAR, and STEP (IC₅₀ >100 μM for the latter group) [1][2]. The target compound (4-fluorophenyl analog) has not yet been directly characterized in a published DUSP3 enzymatic assay. However, the replacement of the electron-donating 4-methoxy (-OCH₃; Hammett σₚ = -0.27) with the electron-withdrawing 4-fluoro (-F; σₚ = +0.06) is predicted to decrease electron density on the oxadiazole ring, which may weaken the key hydrogen-bonding interaction with the DUSP3 active-site catalytic cysteine (Cys124) that has been demonstrated for MLS-0437605 [1]. Conversely, the increased metabolic stability conferred by the C-F bond (bond dissociation energy ~116 kcal/mol vs. ~84 kcal/mol for C-O in aryl methyl ethers) may provide superior pharmacokinetic persistence in cellular and in vivo models, a parameter not addressable by MLS-0437605 [3]. Direct head-to-head DUSP3 IC₅₀ data are currently unavailable in the peer-reviewed literature; this evidence dimension relies on class-level inference from the structurally characterized congeneric series.
| Evidence Dimension | DUSP3 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for DUSP3 enzymatic assay |
| Comparator Or Baseline | MLS-0437605: DUSP3 IC₅₀ = 3.7 μM; Selectivity: 7-fold over USP22 (IC₅₀ = 26 μM); >4-fold over HePTP (38 μM), TCPTP (55 μM), PTP1B (>100 μM), CD45 (>100 μM), LAR (>100 μM), STEP (>100 μM). In human platelets: specifically inhibits collagen/GPVI- and CLEC-2-induced aggregation, with no effect on thromboxane-mediated aggregation [1][2]. |
| Quantified Difference | N/A (direct comparative data not available); predicted differences based on electronic and metabolic stability parameters (see text) |
| Conditions | DUSP3 in vitro recombinant enzyme assay using DiFMUP substrate; human platelet aggregation assay using collagen-related peptide (CRP) and rhodocytin as agonists [1][2]. |
Why This Matters
For researchers studying DUSP3-dependent signaling, the target compound offers a distinct electronic profile that may translate into a differentiated selectivity fingerprint relative to MLS-0437605; procurement of both compounds enables direct SAR comparison.
- [1] Musumeci L, Kuijpers M, Gilio K, et al. Dual-specificity phosphatase 3 deficiency or inhibition limits platelet activation and arterial thrombosis. Circulation. 2015;131(7):656-668. doi:10.1161/CIRCULATIONAHA.114.010186 View Source
- [2] Table 1. Selectivity of DUSP3 inhibitor MLS-0437605. Circulation. 2015;131(7):656-668. PMC4334727. View Source
- [3] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. doi:10.1126/science.1131943 View Source
